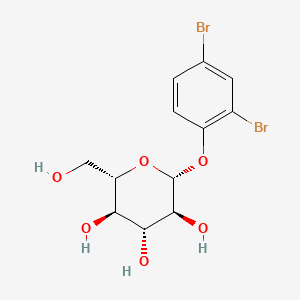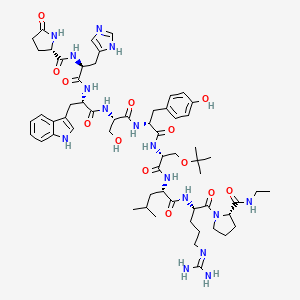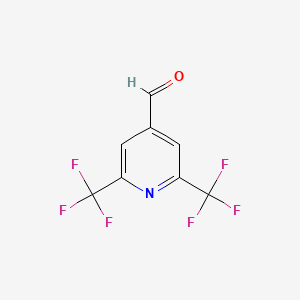
2,6-Bis(trifluoromethyl)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C8H3F6NO and a molecular weight of 243.11 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to the isonicotinaldehyde structure. This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis .
Analyse Des Réactions Chimiques
2,6-Bis(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Bis(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Bis(trifluoromethyl)isonicotinaldehyde is primarily related to its chemical reactivity. The presence of trifluoromethyl groups enhances its electrophilic properties, making it a versatile intermediate in various chemical reactions . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparaison Avec Des Composés Similaires
2,6-Bis(trifluoromethyl)isonicotinaldehyde can be compared with other similar compounds, such as:
2,6-Difluorobenzaldehyde: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,6-Dichlorobenzaldehyde: Contains chlorine atoms instead of trifluoromethyl groups, leading to variations in chemical behavior and uses.
2,6-Dimethylbenzaldehyde: Features methyl groups, which significantly alter its chemical properties compared to trifluoromethyl derivatives.
The uniqueness of this compound lies in the presence of trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H3F6NO |
|---|---|
Poids moléculaire |
243.11 g/mol |
Nom IUPAC |
2,6-bis(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-3H |
Clé InChI |
IRBBPQFYHPWCGT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
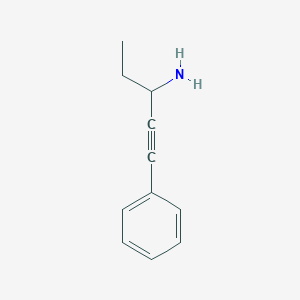
![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
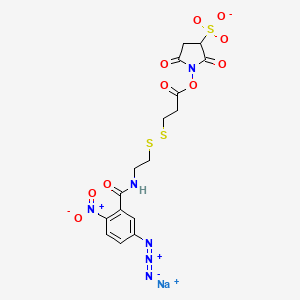



![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
